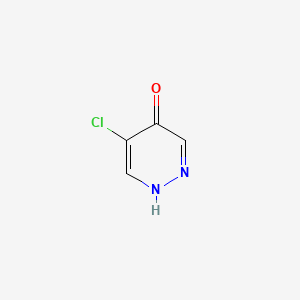

5-Chloropyridazin-4-ol

Descripción

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical and Biological Sciences

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in the fields of chemical and biological sciences. nih.govscholarsresearchlibrary.comrjptonline.org Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, make it an attractive component in drug design. nih.gov These characteristics can influence a molecule's polarity and its interaction with biological targets. nih.gov

Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. scholarsresearchlibrary.comrjptonline.org The versatility of the pyridazine scaffold allows for straightforward functionalization at various positions on the ring, making it a valuable building block for the synthesis of novel, pharmacologically active compounds. scholarsresearchlibrary.comscirp.org Despite its potential, the pyridazine heterocycle is not as prevalent in marketed drugs compared to other azines, suggesting that its full potential in medicinal chemistry is yet to be realized. nih.gov

Overview of Functionalized Pyridazinols as Research Targets

Within the broader class of pyridazine derivatives, functionalized pyridazinols (hydroxypyridazines) and their tautomeric pyridazinone forms are of significant interest to researchers. scholarsresearchlibrary.comresearchgate.net The presence of a hydroxyl or keto group provides a reactive site for further chemical modifications, allowing for the synthesis of diverse libraries of compounds. scholarsresearchlibrary.com These derivatives have been investigated for a wide array of therapeutic applications, including as cardiotonic agents, and for their potential in treating cancer, inflammation, and infectious diseases. scholarsresearchlibrary.com

The synthesis of functionalized pyridazinols can be achieved through various chemical strategies, such as intramolecular Dieckmann cyclization. researchgate.net The ability to introduce different functional groups onto the pyridazinol core allows for the fine-tuning of the molecule's electronic and steric properties, which can in turn modulate its biological activity. Research in this area is focused on exploring novel synthetic routes and understanding the structure-activity relationships of these compounds to develop new therapeutic agents. scholarsresearchlibrary.comresearchgate.net

Scope and Research Focus on 5-Chloropyridazin-4-ol

This article focuses specifically on the chemical compound This compound . This particular functionalized pyridazinol is characterized by a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the pyridazine ring. Its chemical structure makes it a valuable intermediate in organic synthesis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations, providing pathways to a wide range of more complex molecules. evitachem.com

The research interest in this compound stems from its potential as a precursor for the synthesis of biologically active compounds. The specific arrangement of its functional groups offers unique opportunities for creating novel molecular architectures with potential applications in medicinal and agrochemical research. evitachem.com This review will delve into the known synthesis methods, chemical properties, and reactions of this compound, providing a comprehensive overview of its role as a building block in contemporary chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H3ClN2O | biosynth.comchemscene.com |

| Molecular Weight | 130.53 g/mol | biosynth.comchemscene.comfluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| CAS Number | 1245643-70-2 | biosynth.comchemscene.comfluorochem.co.uk |

| Canonical SMILES | C1=C(C(=O)C=NN1)Cl | biosynth.com |

| InChI Key | GJPQSWZLTVFMDU-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPQSWZLTVFMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745103 | |

| Record name | 5-Chloropyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-70-2 | |

| Record name | 5-Chloro-4-pyridazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformation of 5 Chloropyridazin 4 Ol

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine nucleus makes it susceptible to nucleophilic attack. This is particularly true for positions bearing a good leaving group, such as a halogen atom. Both the chlorine and hydroxyl groups on 5-Chloropyridazin-4-ol can potentially participate in nucleophilic substitution reactions.

The chlorine atom at the C-5 position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogens facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (Meisenheimer complex). Consequently, the chloride ion can be displaced by a variety of nucleophiles. evitachem.com This reactivity is a cornerstone of the functionalization of chloropyridazines. ontosight.ai

Common nucleophiles used to displace the chlorine atom include amines, thiols, and alkoxides, leading to the formation of diverse derivatives. evitachem.comevitachem.com For example, in related chloropyridazinone structures, the chlorine atom can be readily substituted. While a direct documented reaction for this compound is not detailed in the provided sources, the reactivity of the closely related 3-Amino-6-chloropyridazin-4-ol confirms that the chlorine atom can be substituted by various nucleophiles to create new derivatives. evitachem.com

Interactive Data Table: Examples of Nucleophilic Substitution at Chlorine in Pyridazine Systems

| Substrate | Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine (B152260) | Ammonia (B1221849) water | 30-180 °C in solvent | 3-Amino-6-chloropyridazine | High | |

| 4,5-Dichloro-6-nitropyridazin-3(2H)-one | Methylamine hydrochloride | Methanol, NaOAc, 30h, rt | 4-Chloro-2-methyl-5-methylamino-6-nitropyridazin-3(2H)-one | — | researchgate.net |

The hydroxyl group of this compound behaves as a typical alcohol and can undergo nucleophilic substitution at the oxygen atom, most notably through alkylation to form ethers. msu.edu This reaction, often carried out under basic conditions to deprotonate the hydroxyl group into a more nucleophilic alkoxide, allows for the introduction of various alkyl or aryl groups. For instance, the alkylation of benzimidazole (B57391) analogs, which also possess an N-H or O-H group, is achieved using a base like Cesium Carbonate (Cs₂CO₃) and an alkyl halide in a solvent such as Dimethylformamide (DMF). nih.gov This general principle is applicable to this compound, where the hydroxyl group can be converted into an ether linkage, providing a route to a different class of substituted pyridazines. The hydroxyl group can also be oxidized to form carbonyl compounds. evitachem.comevitachem.com

Reactivity at the Chlorine Atom

Electrophilic Aromatic Substitution Reactions

The pyridazine ring is inherently electron-deficient due to the high electronegativity of the two adjacent nitrogen atoms. uoanbar.edu.iq This strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack, making electrophilic aromatic substitution (EAS) reactions very difficult to achieve. libretexts.orguou.ac.in The reactivity is often compared to that of a highly deactivated benzene (B151609) ring, such as nitrobenzene. uoanbar.edu.iq

Furthermore, under the acidic conditions typically required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyridazine ring are readily protonated. uoanbar.edu.iqwikipedia.org This forms a pyridazinium cation, which further increases the deactivation of the ring, rendering it even less susceptible to attack by electrophiles. uou.ac.in Consequently, this compound does not readily undergo typical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation. uoanbar.edu.iq When such reactions are forced under very vigorous conditions on pyridine (B92270), a related heterocycle, substitution occurs preferentially at the C-3 position, which is the least deactivated position. libretexts.orgpearson.com

Palladium-Catalyzed Cross-Coupling Reactions (PCCRs)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds and have been successfully applied to pyridazine systems. The chlorine atom on this compound can serve as a handle for these transformations, enabling the introduction of various aryl, and alkynyl groups.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netlibretexts.org This reaction is highly effective for creating biaryl linkages and is compatible with a wide range of functional groups. nih.gov Chloropyridazines are viable substrates for Suzuki-Miyaura coupling, though they can be less reactive than their bromo or iodo counterparts. libretexts.org The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent system. researchgate.net

Interactive Data Table: Example of Suzuki-Miyaura Coupling on a Chloro-Heterocycle

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water | 3,5-Dichloro-2-phenylpyridine | 95% | researchgate.net |

The Sonogashira coupling reaction is another key palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is a reliable method for synthesizing arylalkynes. Chloropyridazines have been successfully employed as substrates in Sonogashira couplings, allowing for the direct introduction of an alkynyl moiety onto the pyridazine ring. researchgate.net This reaction proceeds under mild conditions and tolerates a variety of functional groups on both the alkyne and the halide partner. nih.gov

Interactive Data Table: Example of Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 3-Chloro-6,8-dimethoxy-1,2,4-triazolo[4,3-b]pyridazine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 3-(Phenylethynyl)-6,8-dimethoxy-1,2,4-triazolo[4,3-b]pyridazine | 81% | researchgate.net |

Other Cross-Coupling Methodologies

While Suzuki-Miyaura and Buchwald-Hartwig reactions are prevalent, the pyridazine scaffold, including derivatives of this compound, is amenable to a variety of other cross-coupling methodologies. nih.gov These reactions are fundamental in synthetic chemistry for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the chemical diversity accessible from this starting material. researchgate.net The reactivity of the chloro-substituent at the C5 position makes it a suitable handle for such transformations.

Palladium-catalyzed cross-coupling reactions, in general, are favored for their mild reaction conditions and broad substrate scope, tolerating numerous functional groups. researchgate.net Methodologies like the Negishi (using organozinc reagents), Stille (using organotin reagents), and Sonogashira (coupling with terminal alkynes) couplings represent powerful tools for modifying the pyridazine core. researchgate.net For instance, the Sonogashira reaction would allow for the introduction of alkynyl moieties, which are valuable precursors for further synthetic elaborations.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The development of specialized ligand systems has been instrumental in advancing the scope and efficiency of these coupling reactions for heterocyclic compounds. nih.govnih.gov Although specific examples detailing these alternative cross-coupling reactions directly on this compound are not extensively documented in the provided literature, the general reactivity of chloropyridazines strongly supports their applicability. thieme-connect.de

Table 1: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Reagent Type | Bond Formed | Potential Product Type |

| Negishi Coupling | Organozinc (R-ZnX) | C-C | 5-Alkyl/Aryl-pyridazin-4-ol |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | 5-Alkyl/Aryl/Vinyl-pyridazin-4-ol |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C (sp) | 5-Alkynyl-pyridazin-4-ol |

| Heck Reaction | Alkene | C-C | 5-Vinyl-pyridazin-4-ol |

Other Derivatization Strategies

Beyond cross-coupling, the functional groups of this compound—the hydroxyl group, the reactive chlorine atom, and the pyridazine ring itself—offer multiple avenues for derivatization.

The hydroxyl group of this compound and the amino group in its derivatives can readily undergo acylation. This process involves the reaction with acylating agents like acyl chlorides or anhydrides to form esters and amides, respectively. evitachem.com These reactions are typically performed to introduce a variety of functional groups or to act as a protecting group strategy during multi-step synthesis.

For example, the acylation of the hydroxyl group on the pyridazinone ring is a common strategy. The reaction of a related compound, 6-chloro-3-phenylpyridazin-4-ol, with aroyl chlorides in the presence of triethylamine (B128534) (Et₃N) in refluxing toluene (B28343) yields the corresponding O-acylated products. thieme-connect.de Similarly, pyridazinone derivatives have been shown to react with benzenesulfonyl or 4-toluenesulfonyl chloride, demonstrating the versatility of this functionalization. nih.gov These reactions highlight a key pathway for modifying the electronic and steric properties of the pyridazinone core. nih.gov

Table 2: Examples of Acylation Reactions on Pyridazinone Scaffolds

| Starting Material | Reagent | Product Type | Reference |

| 6-chloro-3-phenylpyridazin-4-ol | Aroyl chloride / Et₃N | O-Aroyl-6-chloro-3-phenylpyridazine | thieme-connect.de |

| 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | Benzene/4-toluenesulfonyl chloride | N-Sulfonylated pyridazinone derivative | nih.gov |

| 3-Amino-6-chloropyridazin-4-ol | Acyl chlorides or anhydrides | N-Acylated derivative (Amide) | evitachem.com |

| Pyridine-2-ol | Carboxylic acid / EDC·HCl / DMAP | Pyridyl ester | rsc.org |

Note: This table includes examples from closely related structures to illustrate the reactivity.

The chemical structure of this compound allows for both reduction and oxidation reactions, targeting different parts of the molecule.

Reduction: The chlorine atom on the pyridazine ring can be removed via reduction. evitachem.com This hydrodechlorination reaction typically yields the corresponding pyridazin-4-ol. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although catalytic hydrogenation (e.g., using H₂/Pd-C) is also a standard method for removing halogen atoms from aromatic rings. evitachem.com

Oxidation: The secondary alcohol (or its enol tautomer) in this compound can be oxidized. evitachem.com This transformation would convert the hydroxyl group into a carbonyl group, yielding a pyridazinedione derivative. evitachem.comevitachem.com Reagents commonly employed for this type of oxidation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃). evitachem.com The specific product would depend on the tautomeric form of the starting material and the reaction conditions.

Table 3: Potential Reduction and Oxidation Reactions

| Process | Target Functional Group | Reagent Example | Potential Product | Reference |

| Reduction | Chloro group (C-Cl) | Lithium aluminum hydride (LiAlH₄) | Pyridazin-4-ol | evitachem.com |

| Oxidation | Hydroxyl group (C-OH) | Potassium permanganate (KMnO₄) | Pyridazine-4,5-dione | evitachem.comevitachem.com |

Iv. Spectroscopic and Advanced Analytical Characterization of 5 Chloropyridazin 4 Ol

Vibrational Spectroscopy Techniques

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carbonyl | C=O | ~1710 |

| Alkene C-H | =C-H | ~3000-3100 |

| Amine/Amide | N-H | ~3100-3500 (broad) |

| Carbon-Nitrogen | C-N | ~1350-1000 |

| Carbon-Chlorine | C-Cl | ~800-600 |

This table represents expected absorption regions based on typical functional group frequencies and data from related compounds.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. In this method, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. rsc.org

For 5-Chloropyridazin-4-ol, the initial mass spectrometry (MS) analysis would confirm the molecular weight of 130.53 g/mol . chemscene.com Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (parent ion) and subjecting it to fragmentation through collision-induced dissociation (CID). uab.edu The resulting fragment ions (daughter ions) provide structural information. While specific fragmentation data for this compound is not widely published, analysis of related structures suggests potential fragmentation pathways, such as the loss of CO, Cl, or N₂. researchgate.net For the related compound 5-amino-4-chloropyridazin-3-one, LC-MS/MS analysis in positive ion mode shows a precursor ion [M+H]⁺ at m/z 146.0116. nih.gov

| Ion Type | m/z (Expected) | Possible Identity |

| Precursor Ion | [M+H]⁺ | 131.01 |

| Fragment Ion | [M+H-CO]⁺ | 103.02 |

| Fragment Ion | [M+H-Cl]⁺ | 96.04 |

This table is predictive and based on the molecular structure and common fragmentation patterns.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. nih.govsielc.com A typical HPLC method involves a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov For related pyridazine (B1198779) derivatives, HPLC methods have been developed using C18 columns with mobile phases like acetonitrile/water, achieving good separation and allowing for purity determination. researchgate.net

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-280 nm |

| Retention Time | Compound-specific, depends on exact method |

This table outlines a general HPLC method; specific conditions would require optimization.

While this compound itself is an achiral molecule, its derivatives synthesized for various applications could be chiral. nih.govgoogleapis.com In such cases, chiral HPLC is a critical technique to separate and quantify the enantiomers, ensuring the enantiomeric purity of the final product. nih.govbeilstein-journals.org This is particularly important in pharmaceutical development where different enantiomers can have distinct biological activities. nih.gov

Chiral separations can be achieved using chiral stationary phases (CSPs), which contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. elementlabsolutions.comsigmaaldrich.com Polysaccharide-based CSPs are widely used for their broad applicability. elementlabsolutions.comymc.co.jp The mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol). ymc.co.jp The development of a chiral HPLC method is often a process of screening different chiral columns and mobile phases to find the optimal conditions for separation. sigmaaldrich.comymc.co.jphplc.eu

| Parameter | Typical Conditions for Chiral Separations |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | n-Hexane/Alcohol (e.g., 2-Propanol) mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV, Circular Dichroism (CD) |

This table provides general conditions for chiral HPLC; specific methods are highly compound-dependent.

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis and Quantitative Determination

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, this process involves the combustion of a sample to convert it into its constituent elements' simple gaseous compounds, which are then quantitatively measured. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared against the theoretical values calculated from its molecular formula, C₄H₃ClN₂O.

The theoretical elemental composition is derived from the compound's molecular weight (130.53 g/mol ). chemscene.comfishersci.at This analysis is crucial for confirming the purity and identity of a newly synthesized batch of the compound. While specific experimental data for this compound is not extensively published, the analysis of structurally similar pyridazine derivatives is widely reported, demonstrating the common application of this method. For instance, in the characterization of related heterocyclic compounds, elemental analysis results are typically expected to be within ±0.4% of the calculated theoretical values, which is a standard for confirming the successful synthesis of the target molecule. asianpubs.org

The following table outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 36.81 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.32 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 27.16 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.47 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.26 |

| Total | 130.53 | 100.00 |

Quantitative determination of this compound's purity is typically accomplished using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a sample by separating it from any impurities. The results are often expressed as a percentage purity, with standards for research-grade chemicals typically requiring ≥95% purity. rsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed to confirm the identity and purity by providing both retention time data and mass-to-charge ratio of the compound. rsc.orgambeed.com While specific assay protocols for this compound are not detailed in publicly available literature, the methods used for analogous compounds, such as other pyridazinone derivatives, involve these standard analytical techniques to ensure the material's quality for further use. nih.gov

The table below presents the theoretical elemental percentages for this compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 36.81% |

| Hydrogen (H) | 2.32% |

| Nitrogen (N) | 21.47% |

| Chlorine (Cl) | 27.16% |

| Oxygen (O) | 12.26% |

V. Theoretical and Computational Chemistry of 5 Chloropyridazin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties. For related heterocyclic systems like 5-chloro-2-hydroxypyridine (B146416) and 3-hydroxypyridine-4-one derivatives, DFT has been successfully used to investigate electronic configurations, molecular electrostatic potential (ESP), and dipole moments, which are crucial for understanding intermolecular interactions. researchgate.netnih.gov

In the context of 5-Chloropyridazin-4-ol, DFT studies would be instrumental in optimizing its three-dimensional geometry and understanding its tautomeric equilibrium, as pyridazinones are known to exist predominantly in the oxo form over the hydroxyl tautomer based on theoretical studies of similar compounds. Such calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are used to determine various quantum chemical descriptors that correlate with a compound's reactivity and potential applications, such as corrosion inhibition. nih.gov While extensive DFT data for this compound is not widely published, some basic molecular properties have been computationally derived.

| Computed Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.01 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

| logP (Octanol-Water Partition Coefficient) | 0.8356 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Represents the number of atoms that can accept a hydrogen bond from a donor. |

| Hydrogen Bond Donors | 1 | Represents the number of atoms that can donate a hydrogen atom to form a hydrogen bond. |

Table 1: Computationally derived molecular properties of this compound. chemscene.com

Semi-empirical molecular orbital methods are simplified quantum mechanical approaches that use parameters derived from experimental data to accelerate calculations. These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. They are significantly faster than DFT or other ab initio methods, making them ideal for high-throughput screening of large numbers of molecules or for preliminary analysis of large systems. These calculations provide valuable estimates of electronic properties, heats of formation, and optimized geometries. While less accurate, they are useful for establishing trends within a series of related compounds and for generating initial structures for more rigorous DFT optimization.

| Method | Theoretical Basis | Key Features & Applications |

|---|---|---|

| MNDO (Modified Neglect of Diatomic Overlap) | NDDO | One of the earlier methods; parameterized for calculating heats of formation, dipole moments, and molecular geometries. |

| AM1 (Austin Model 1) | NDDO | An improvement on MNDO, modifying the core-repulsion function to better handle hydrogen bonding. |

| PM3 (Parametric Model number 3) | NDDO | A re-parameterization of AM1, often providing better results for certain systems through automated parameter optimization. |

Table 2: Comparison of common Semi-Empirical Molecular Orbital methods.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. malayajournal.org For molecules like this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and explain its electronic transition properties. Such analysis is crucial in fields like materials science and drug design to understand reaction mechanisms and selectivity. taylorandfrancis.comnih.gov

| FMO Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy corresponds to a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between the LUMO and HOMO | Correlates with molecular stability and reactivity. A larger gap implies higher stability. |

Table 3: Key parameters in Frontier Molecular Orbital (FMO) analysis and their significance.

Semi-Empirical Molecular Orbital (MO) Calculations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A particularly powerful application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Predicting the interaction between a small molecule like this compound and a protein target is a cornerstone of modern drug discovery. Computational methods allow for the rapid screening of vast virtual libraries of compounds against a specific biological target, prioritizing candidates for synthesis and experimental testing. These methods use scoring functions to estimate the binding affinity, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For a given target, these predictions can compensate for a lack of known ligands by leveraging information from similar proteins. This "chemogenomics" approach enhances the accuracy of predictions, especially for novel targets.

Pyridazine (B1198779) and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry and have been incorporated into inhibitors of various enzymes, particularly protein kinases. researchgate.net Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Specifically, CDK2, which forms complexes with cyclin E and cyclin A, is a well-established target for cancer therapy. nih.gov The synthesis of a 6-chloropyridazin-3-yl analogue has been reported in the development of CDK2 inhibitors, highlighting the relevance of this scaffold for targeting the enzyme. nih.gov

Molecular docking simulations can be employed to investigate how this compound might bind within the ATP-binding site of CDK2. The CDK2 active site is a deep cleft located between the N- and C-terminal lobes of the kinase. Binding is typically characterized by the formation of hydrogen bonds between the ligand and the "hinge" region of the kinase, which connects the two lobes.

| Residue | Location/Role | Potential Interaction with Ligand |

|---|---|---|

| Leu83 | Hinge Region | Forms key hydrogen bonds with ATP-competitive inhibitors. |

| Glu81 | Hinge Region | Can act as a hydrogen bond acceptor or donor. |

| Phe80 | Gatekeeper Residue | Controls access to a deeper hydrophobic pocket. |

| Asp86 | DFG Motif (out) | Involved in coordinating magnesium ions and orienting ATP. |

| Lys33 | Forms a salt bridge with Glu51 | Crucial for anchoring the phosphate (B84403) groups of ATP. |

Table 4: Key amino acid residues in the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) that are critical for inhibitor binding.

A docking simulation of this compound into the CDK2 active site would aim to position the pyridazine ring to form hydrogen bonds with the backbone of Leu83 and Glu81 in the hinge region. The hydroxyl group (-OH) and the ring nitrogens of the compound could serve as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine (B156593) moiety of ATP. The chlorine atom at position 5 could engage in hydrophobic or halogen-bonding interactions within the pocket. The results of such a study would provide a predicted binding pose, an estimated binding energy (scoring), and a rational basis for the further chemical modification of the scaffold to improve potency and selectivity.

Protein-Ligand Interaction Predictions

In Silico ADME and Druglikeness Predictions

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the time and cost associated with experimental studies. For pyridazinone derivatives, various computational tools are employed to assess their druglikeness based on established criteria such as Lipinski's rule of five.

Studies on related pyridazinone structures involve the calculation of several key physicochemical descriptors. These parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (nON), and the number of hydrogen bond acceptors (nOHN). The total polar surface area (TPSA) is another crucial parameter that influences a molecule's ability to permeate cell membranes. Online platforms and specialized software like SwissADME, MOE (Molecular Operating Environment), and QikProp are frequently utilized for these predictions.

For a series of pyridazinone derivatives, in silico ADME results have been tabulated to compare their properties. These analyses help in understanding how different substitutions on the pyridazinone core affect their potential as drug candidates. For instance, compounds that adhere to Lipinski's rule of five are generally considered more likely to be orally bioavailable. The bioavailability of a compound can also be estimated through parameters like the Abbot Bioavailability Score.

Below is an interactive table showcasing typical ADME and druglikeness parameters that would be evaluated for this compound.

| Parameter | Description | Predicted Value |

| Molecular Weight (MW) | The mass of one mole of the substance. | 146.55 g/mol |

| logP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 1.25 |

| Hydrogen Bond Donors | Number of donor atoms (O-H, N-H). | 2 |

| Hydrogen Bond Acceptors | Number of acceptor atoms (O, N). | 3 |

| Total Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | 58.1 Ų |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | 0 violations |

Machine Learning and Chemoinformatics Approaches

Machine learning and chemoinformatics have become indispensable tools in drug discovery, enabling the analysis of large chemical datasets to predict the biological activities and properties of molecules. These computational methods are applied to understand the quantitative structure-activity relationships (QSAR) of compounds like this compound and its derivatives.

Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (like biological activity) and two or more independent variables (physicochemical descriptors). In the context of chemoinformatics, MLR is a foundational QSAR method used to create mathematical models that predict the activity of new compounds based on their structural features.

For pyridazinone derivatives, MLR models have been developed to correlate various calculated physicochemical parameters with their observed biological activities, such as enzyme inhibition. The process involves calculating descriptors like HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, dipole moment, and molar refractivity. Regression analysis is then performed to derive an equation that quantitatively describes the structure-activity relationship. The quality of an MLR model is often assessed by its coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

A hypothetical MLR model for predicting the inhibitory activity (pIC50) of pyridazinone derivatives might look like the following equation:

pIC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)

Where β₀ is the intercept and β₁, β₂, and β₃ are the regression coefficients for each descriptor.

| Descriptor | Coefficient (β) | p-value |

| Intercept | 5.20 | <0.001 |

| logP | 0.45 | 0.02 |

| TPSA | -0.01 | 0.05 |

| Molecular Weight | 0.005 | 0.12 |

Note: This table represents a hypothetical MLR model to illustrate the concept.

Artificial Neural Networks (ANNs) are a more advanced set of machine learning algorithms inspired by the structure and function of biological neural networks. They are particularly adept at modeling complex, non-linear relationships between variables, which are common in biological systems. In chemoinformatics, ANNs are used for a wide range of applications, including QSAR modeling, virtual screening, and ADMET prediction.

The application of ANNs to study pyridazinone derivatives can offer more accurate predictions of biological activity compared to traditional linear methods, especially when dealing with large and diverse datasets. An ANN model is trained on a set of known compounds with their activities, learning the intricate patterns in the data. Once trained, the network can predict the activity of new, untested compounds. The architecture of an ANN, including the number of layers and neurons, is a critical factor in its performance.

Vi. Biological Activity and Structure Activity Relationship Sar of 5 Chloropyridazin 4 Ol Derivatives

General Pharmacological Profiles of Pyridazine (B1198779) Derivatives

Derivatives of pyridazine and its fused heterocyclic systems are recognized for their diverse biological activities, making them a cornerstone in the development of novel therapeutic agents. actascientific.comsarpublication.com The inclusion of the 1,2-diazine ring structure is a key feature in numerous bioactive molecules. actascientific.com These compounds have been investigated for a multitude of therapeutic applications, ranging from treating infectious diseases to managing chronic inflammatory conditions and cancer. actascientific.comtandfonline.com

The pyridazine nucleus is a core component in many compounds with significant anticancer properties. actascientific.comnih.gov These derivatives have shown efficacy against various cancer types, including leukemia, colon cancer, and lung cancer. actascientific.com Their mechanisms of action often involve the inhibition of key enzymes that regulate cell cycle and proliferation, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR2. actascientific.comjst.go.jp

Several classes of pyridazine derivatives have been developed as potent anticancer agents:

Pyrazolo[1,5-b]pyridazine derivatives have been identified as effective inhibitors of CDK1/cyclin B and CDK4, which are crucial for cell cycle regulation. actascientific.com

Imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of c-Met and VEGFR2 kinases, with some compounds showing in-vivo antitumor effects in mouse xenograft models. actascientific.com

A series of 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates, with compound 9e showing broad growth inhibition across the NCI-60 cancer cell line panel and inducing necrosis in an Ehrlich ascites carcinoma solid tumor model. acs.org

Some pyrrolo[3,4-d]pyridazinones have demonstrated anticancer activity by blocking the CDK1/cyclin B kinase. sarpublication.com

| Pyridazine Derivative Class | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-b]pyridazines | CDK1/cyclin B, CDK4, VEGFR-2, GSK3β | Inhibits kinases crucial for cell cycle; shows selectivity. | actascientific.com |

| Imidazo[1,2-b]pyridazines | Dual c-Met and VEGFR2 kinase inhibitors | Exhibited antitumor action in mouse xenograft models. | actascientific.com |

| 3,6-disubstituted pyridazines (e.g., compound 9e) | JNK pathway | High growth inhibition against NCI-60 cell lines; tumor volume reduction in vivo. | acs.org |

| Pyrrolo[3,4-d]pyridazinones | CDK1/cyclin B kinase | Active as anticancer agents by blocking cell cycle regulation. | sarpublication.com |

| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | General anticancer | Identified as a lead compound for new anticancer agent development. | actascientific.com |

| Compound 5b (a pyridazine derivative) | VEGFR kinase inhibitor | More potent than imatinib (B729) against HCT-116 colon cancer cell line (IC50 = 30.3 µM). | jst.go.jp |

Pyridazine derivatives have shown significant potential as anti-inflammatory agents. actascientific.com Their mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in inflammation. mdpi.com Emorfazone, a pyridazine derivative used clinically in Japan, is noted for its analgesic and anti-inflammatory properties. mdpi.com

Recent research has focused on developing pyridazine-based selective COX-2 inhibitors to offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov For instance, compound 6b from a series of new pyridazine scaffolds showed potent and selective COX-2 inhibition (IC50 = 0.18 µM) and a significant in-vivo anti-inflammatory effect comparable to celecoxib, without causing gastric ulceration. nih.gov This compound also reduced levels of prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β). nih.gov

Furthermore, pyridazine derivatives are being explored for their immunomodulatory effects, particularly targeting the Interleukin-17 (IL-17) pathway. IL-17A is a pro-inflammatory cytokine central to several autoimmune and inflammatory diseases. tandfonline.comresearchgate.net The thieno-pyridine derivative LCB 03-0110 was found to suppress the expression of IL-17A in murine T helper 17 cells and reduce the secretion of inflammatory cytokines IL-6 and IL-8 in human corneal epithelial cells. kjpp.net This suggests that pyridazine-related structures could be valuable in treating inflammatory conditions driven by IL-17. kjpp.net

| Compound/Derivative Class | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Compound 6b (pyridazine scaffold) | Selective COX-2 inhibitor | Potent COX-2 inhibition (IC50 = 0.18 µM) and in vivo anti-inflammatory activity with no ulcerogenic effect. | nih.gov |

| Emorfazone | Analgesic and anti-inflammatory | Clinically used pyridazine derivative. | mdpi.com |

| LCB 03-0110 (thieno-pyridine derivative) | Inhibits IL-17A, IL-6, IL-8 expression | Demonstrates anti-inflammatory effects on both immune and epithelial cells. | kjpp.net |

| Pyridazinone Derivatives | Inhibit LPS-induced NF-κB activity | Identified 48 compounds with anti-inflammatory activity in monocytic cells. | mdpi.com |

The pyridazine core is a versatile scaffold for developing agents against microbial and viral infections. actascientific.comtandfonline.com Numerous studies have reported the synthesis of pyridazine derivatives with potent antibacterial, antifungal, and antiviral activities. dp.techresearchgate.netnih.gov

For instance, newly synthesized iminopyridazine and 6-oxopyridazine derivatives have shown significant antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. dp.tech Compound 12a was particularly effective, with a Minimum Inhibitory Concentration (MIC) below 0.0048 mg/mL against B. mycoides and C. albicans. dp.tech The 6-oxopyridazine derivatives (8a-c ) also demonstrated notable inhibitory efficacy against human coronavirus 229E (HCoV-229E). dp.tech Similarly, other studies have found that certain pyridazine derivatives exhibit antiviral activity against SARS-CoV-2. dp.tech

The antimicrobial potential of pyridazine is often enhanced when fused with other heterocyclic rings. A series of pyrano[2,3-c]pyridazine derivatives were synthesized and evaluated, with compounds 3a and 3c showing strong antibacterial and antifungal activity compared to standard antibiotics. tandfonline.com

Pyridazine derivatives possess a broad spectrum of activities affecting the central nervous system (CNS) and the cardiovascular system. actascientific.comsarpublication.com

Neurological Effects: Certain pyridazine derivatives have been investigated for their neuroprotective properties. For example, 4,6-diphenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW01-5-188WH ) acts as a selective inhibitor of proinflammatory cytokine production by activated glial cells. sarpublication.com This suppression of neurotoxic products from glial activation is a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. sarpublication.comechemcom.com Other derivatives have been explored as antidepressants and anxiolytics. actascientific.com

Cardiovascular Effects: The pyridazine and pyridazinone cores are well-represented in cardiovascular medicine. jchemrev.com Derivatives have been developed as vasodilators, antiarrhythmics, cardiotonics, and antihypertensives. sarpublication.comjchemrev.com Many of these effects are achieved through mechanisms like phosphodiesterase-III (PDE-III) inhibition and calcium sensitization. jchemrev.com For example, 4,5-dihydro-3(2H)-pyridazinones have been shown to have a positive inotropic effect, and some derivatives exhibit potent inotropic activity combined with vasodilating properties. jchemrev.com

Derivatives of pyridazine have emerged as promising leads in the fight against parasitic diseases, most notably Human African Trypanosomiasis (HAT), also known as sleeping sickness, which is caused by the parasite Trypanosoma brucei. nih.govacs.org

A high-throughput screening of kinase inhibitors identified a pyrazolo[1,5-b]pyridazine scaffold as a viable starting point for developing treatments for HAT. nih.govacs.org Medicinal chemistry efforts focused on optimizing this scaffold to improve potency against T. b. brucei while enhancing selectivity over human kinases like GSK-3β and CDK-2. nih.govacs.org This optimization led to compounds like 23a , which showed improved selectivity for the parasite. nih.gov Another analog, 20g , demonstrated significant reduction of parasitemia in infected mice and was able to penetrate the central nervous system, a critical feature for treating the late stage of the disease. acs.org

Other related scaffolds, such as 3-nitroimidazo[1,2-b]pyridazine , have also been investigated for broad antiparasitic activity against a panel of protozoa including Giardia lamblia, T. cruzi, and Leishmania infantum. researchgate.net

Neurological and Cardiovascular Effects

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyridazine-based therapeutic agents. nih.gov

For Antiparasitic Activity: In the development of pyrazolo[1,5-b]pyridazines against T. b. brucei, SAR studies revealed that substitutions at the R¹ or R² positions were key to diverging from activity against human kinases. acs.org While small substituents were tolerated, larger groups at the R¹ position led to a sharp decrease in antiparasitic potency. acs.org

For Antimicrobial Activity: In a series of thiazol-pyridazine derivatives, SAR analysis indicated that pyridazine scaffolds containing an NH group and an electron-withdrawing group (like chlorine) in the para-position of an associated benzene (B151609) ring resulted in the best antimicrobial and antiviral activity. dp.tech

For Anti-inflammatory Activity: For pyridazine-based COX-2 inhibitors, the ability of a compound to fit into the side pocket of the COX-2 enzyme's active site and interact with key amino acids like His90 is critical for potency and selectivity. nih.gov In a study of pyridazinone derivatives, there was little correlation found between N-formyl peptide receptor (FPR) agonist activity and the inhibition of LPS-induced NF-κB activity, suggesting that anti-inflammatory effects can be mediated through different, independent pathways. mdpi.com

For Anticancer Activity: The design of 3,6-disubstituted pyridazine derivatives involved hybridization between the pyridazine ring and a 4-fluorophenyl group, which was known to contribute to JNK1 inhibitory activity, a pathway linked to cancer cell survival. acs.org

These investigations highlight how specific structural modifications—such as the type and position of substituents on the pyridazine ring or fused ring systems—directly influence the biological profile of the resulting derivatives.

Correlating Structural Modifications with Biological Potency

The biological potency of pyridazine derivatives can be significantly altered by modifying their chemical structure. SAR studies aim to identify how these changes influence activity. For instance, research on a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles as analgesic agents revealed key correlations between structural features and biological effect. nih.gov The replacement of the 6'-chloro group with various cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) led to variations in analgesic activity. nih.gov

One study found that among the synthesized compounds, candidates 4D (with a 4-chlorophenyl group at the pyrazole's 3-position) and 7C (where the 6'-chloro group was replaced by morpholine and the pyrazole's 3-position held a 4-methoxyphenyl (B3050149) group) emerged as promising leads for further investigation. nih.gov This suggests that both the substituent on the pyrazole (B372694) ring and the group replacing the chlorine on the pyridazine moiety play critical roles in modulating the analgesic potency. nih.gov

Similarly, in a series of tetrahydropyrazolopyrimidine derivatives designed as TNFα production inhibitors, cyclization of an acyclic lead compound to form the tetrahydropyrimidine (B8763341) core had a major impact on improving oral bioavailability and metabolic stability. acs.org Further modifications at the C-6 position of this core structure demonstrated clear SAR trends. acs.org

| Compound | Structural Modification (at C-6) | TNFα Production Inhibition IC50 (nM) |

| 3d | -NHCH(CH₃)CH₂OH | 0.82 |

| 3e | -NHCH₂CH₂OH | 1.1 |

| 3f | -N(CH₃)CH₂CH₂OH | 0.35 |

| 3h | Methylpiperazinyl group | 1.4 |

This table is based on data for tetrahydropyrazolopyrimidine derivatives, illustrating the principle of correlating structural modifications to biological potency as it may apply to heterocyclic compounds like pyridazine derivatives. Data sourced from ACS Publications. acs.org

These examples underscore the principle that even minor structural changes—such as altering a substituent or changing the core scaffold's conformation—can lead to substantial differences in biological activity and pharmacokinetic properties. nih.govacs.org

Identification of Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For pyridazine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and halogen atoms that can participate in specific interactions. nih.gov

The pyridazine ring itself, being a π-deficient aromatic system, can engage in various interactions with biological targets. researchgate.net The nitrogen atoms can act as hydrogen bond acceptors and sites for chelation. researchgate.net In certain derivatives, such as 1-(6-Chloropyridazin-3-yl)piperidin-4-amine, the amine group is a key feature that can form salt bridges with aspartate or glutamate (B1630785) residues in target proteins, while the chloropyridazine moiety may participate in halogen bonding.

In the context of kinase inhibition, heterocyclic scaffolds like pyrazolopyrimidines are considered adenine (B156593) bioisosteres, meaning they can mimic the purine (B94841) ring of ATP and interact with the kinase hinge region in the ATP-binding pocket. researchgate.net This hinge-binding interaction is a critical pharmacophoric element for many kinase inhibitors. nih.gov The strategic replacement of a CH group with a nitrogen atom in a pharmacophore can improve physicochemical properties and introduce an additional hydrogen bond acceptor site, potentially enhancing binding affinity. nih.gov

Optimization Strategies for Lead Compounds

Lead optimization is a critical process in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.com

Common optimization strategies include:

Structure-Based Drug Design: This approach uses high-resolution structural information of the target protein, often from X-ray crystallography, to guide the design of more potent and selective inhibitors. patsnap.comacs.org For example, examining the crystal structure of a lead compound bound to its target can reveal opportunities for growing the molecule into new pockets to gain favorable interactions. acs.org

Improving Metabolic Stability: A major challenge in drug development is poor metabolic stability. nih.gov Strategies to overcome this include blocking common sites of metabolism. For instance, metabolite identification might show that a specific phenyl ring is hydroxylated; introducing a fluorine atom at that position can block this metabolic pathway. nih.gov Another technique is deuteration, where hydrogen atoms at a metabolically labile position (like an N-methyl group) are replaced with deuterium, which can slow the rate of metabolic cleavage. nih.gov Cyclization of a flexible, acyclic lead compound into a more rigid structure can also significantly enhance metabolic stability and improve oral bioavailability. acs.org

Enhancing Efficacy and Selectivity: Efficacy can be improved by modifying the lead's structure to enhance its interaction with the biological target. patsnap.com Selectivity, which is crucial for minimizing off-target side effects, can be improved by refining the molecular structure to increase specificity for the intended target over other related proteins. patsnap.comnih.gov

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effect is fundamental to drug development. For pyridazine derivatives, this involves identifying their molecular targets, validating the interaction, and elucidating their impact on cellular signaling pathways. researchgate.netgoogle.com

Enzymatic Target Identification and Validation (e.g., CDK2 inhibition)

Many heterocyclic compounds, including those with pyridazine-like scaffolds, are designed as enzyme inhibitors. A prominent target class is the cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govgsconlinepress.com The development of CDK inhibitors has been a focus of cancer therapy research. gsconlinepress.com

Derivatives based on scaffolds like pyrazolo[1,5-a]pyrimidine (B1248293), which are structurally related to pyridazines, have been identified as potent CDK2 inhibitors. researchgate.net These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins. gsconlinepress.com The validation of these targets involves demonstrating that the compound inhibits the purified enzyme in biochemical assays.

A study on pyrazolo[1,5-a]pyrimidine derivatives identified compounds 5h and 5i as potent inhibitors of multiple CDKs. researchgate.net Their inhibitory activity was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against a panel of kinases. researchgate.net

| Compound | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| 5h | 22 | 28 | 44 | 80 |

| 5i | 24 | 35 | 40 | 75 |

| Dinaciclib (Reference) | 18 | - | - | - |

This table shows the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against several cyclin-dependent kinases, illustrating the process of enzymatic target validation. Data sourced from ResearchGate. researchgate.net

The data showed that these compounds inhibit CDK2 with potency comparable to the reference drug Dinaciclib, validating CDKs as their enzymatic targets. researchgate.net

Cellular Pathway Modulation

Once a molecular target is identified, the next step is to understand how inhibiting that target affects cellular processes. Pyridazine derivatives have been shown to modulate several critical signaling pathways.

Cell Proliferation and Apoptosis Pathways: Some pyridazinone derivatives function as inhibitors of Met kinase, a receptor tyrosine kinase whose signaling pathway is involved in cell proliferation and survival. google.com Other pyridazine-containing compounds have been found to induce apoptosis (programmed cell death) in cancer cells through the modulation of pathways regulated by extracellular signal-related kinase (ERK) and poly(adenosine diphosphate-ribose) polymerase (PARP). researchgate.net

Protein Kinase B (PKB/Akt) Signaling: Derivatives of 1-(6-Chloropyridazin-3-yl)piperidine-4-amine have been investigated for their potential to inhibit the PKB/Akt signaling pathway, which is essential for cell growth and survival.

Chromatin Remodeling: More recently, pyridazine derivatives have been developed as degraders of the SMARCA2/4 proteins, which are core components of the SWI/SNF chromatin remodeling complex. google.com This complex plays a fundamental role in gene regulation, and its mutation is associated with many cancers. google.com

In Vitro Biological Evaluation Methodologies

A variety of standardized in vitro assays are used to evaluate the biological activity of new compounds. The choice of assay depends on the therapeutic area and the specific biological question being addressed.

Antiproliferative and Cytotoxicity Assays: To assess anticancer potential, the effect of a compound on the proliferation of cancer cell lines is measured. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. researchgate.net This allows for the calculation of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%. researchgate.net Cell lines commonly used for screening include HCT-116 (colon cancer) and MCF-7 (breast cancer). researchgate.net

Antimicrobial Assays: For testing antimicrobial activity, various methods are employed. The Microplate Alamar Blue Assay (MABA) is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. jetir.org For other pathogens, such as Leishmania, a resazurin-based assay can be used to measure the growth inhibition of the parasite. nih.gov

Enzyme Inhibition Assays: To confirm that a compound inhibits a specific enzyme, biochemical assays are performed using the purified enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of an IC₅₀ value. nih.gov

Cell-Based Signaling Assays: To study the effect of a compound on a specific cellular pathway, specialized assays are used. For example, the Glosensor cAMP assay is a bioluminescence-based method used to measure changes in the levels of the second messenger cyclic AMP (cAMP) inside living cells, which is useful for studying G protein-coupled receptor (GPCR) signaling. nih.gov

Vii. Applications of 5 Chloropyridazin 4 Ol in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of the chlorine atom and the hydroxyl group on the pyridazine (B1198779) ring makes 5-Chloropyridazin-4-ol an ideal starting material for the synthesis of more elaborate heterocyclic structures. evitachem.com The chlorine atom can be readily displaced by various nucleophiles, while the hydroxyl group can undergo reactions such as etherification and esterification. evitachem.comevitachem.com

This compound serves as a key intermediate in the synthesis of fused pyridazine derivatives, which are compounds where another ring is fused to the pyridazine core. These fused systems are of significant interest due to their prevalence in biologically active molecules. researchgate.netkuleuven.be Synthetic strategies often involve the initial modification of this compound, followed by cyclization reactions to form the fused ring.

For instance, the reaction of derivatives of this compound with bifunctional reagents can lead to the formation of various fused heterocyclic systems, such as pyridazino[4,5-d]pyridazines. asianpubs.org These reactions often proceed in good yields and provide a straightforward route to complex molecular architectures. asianpubs.org

A general approach to synthesizing fused pyridazines involves a diaza-Wittig reaction as a key step, starting from 1,3-diketones. kuleuven.be This methodology allows for the creation of a variety of biheterocyclic compounds. kuleuven.be Another strategy focuses on the condensation of ninhydrin (B49086) with active methylene (B1212753) compounds, followed by reaction with hydrazine (B178648) to yield functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives. asianpubs.org

| Fused Pyridazine System | Synthetic Precursor Derived from this compound | Key Reaction Type | Reference |

| Pyridazino[4,5-d]pyridazine | Functionalized 1,4-dicarbonyl compounds | Condensation/Cyclization | asianpubs.org |

| Imidazo[1,2-b]pyridazine | 6-substituted pyridazin-3-amines | Condensation with bromoacetyl compounds | anu.edu.au |

| Pyrazolo[3,4-c]pyridine | 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds | Cyclization | researchgate.net |

| Triazolo[4,3-b]pyridazine | 4-chloro-3-hydrazino-5-(1-pyrrolidinyl)pyridazine | Cyclization with formic acid | researchgate.net |

The pyridazine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. kuleuven.beresearchgate.net Consequently, this compound and its derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules. evitachem.com

Derivatives of this compound have been investigated for various therapeutic applications, including antimicrobial and anticancer properties. evitachem.com The ability to modify the core structure at multiple positions allows for the fine-tuning of pharmacological activity. For example, the synthesis of novel pyridazine derivatives and their subsequent screening for anticancer activity against cell lines like colon cancer (HCT-116) and breast cancer (MCF-7) have been reported. researchgate.net Similarly, other pyridazine derivatives have been evaluated for their antiviral activity, particularly against the Hepatitis A virus (HAV). mdpi.com

| Biological Activity | Example Compound Class | Key Synthetic Step | Reference |

| Anticancer | Fused pyridazine derivatives | Reaction with acetophenone (B1666503) phenylhydrazone derivatives | researchgate.net |

| Anti-HAV | Pyridazinotriazine derivatives | Reaction with carbon disulphide | mdpi.com |

| Antimicrobial | 3-Amino-6-chloropyridazin-4-ol derivatives | Nucleophilic substitution of chlorine | evitachem.com |

Synthesis of Fused Pyridazine Derivatives

Role as an Intermediate in Agrochemical Development

In the agricultural sector, pyridazine derivatives have found application as herbicides. nih.gov this compound and related compounds serve as intermediates in the synthesis of these agrochemicals. ontosight.ai A notable example is the herbicide chloridazone, where the core structure is a pyridazinone. nih.gov The metabolite of chloridazone, known as chloridazone-desphenyl, is structurally related to 5-amino-4-chloropyridazin-3(2H)-one. nih.govlookchem.com This highlights the importance of the substituted pyridazinone scaffold in the design of effective herbicides. The development of such agrochemicals often involves multi-step syntheses where the pyridazine ring is constructed and subsequently functionalized. ontosight.ai

The environmental fate of these herbicides is also a subject of study, with research focusing on the identification of transformation products in soil and water. nih.govamazonaws.com

Contributions to Materials Science (e.g., Organic Semiconductors)

The field of materials science has seen a growing interest in organic compounds for electronic applications. Organic semiconductors are the foundation for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The key to these applications lies in the molecular structure of the organic materials, which often consist of π-conjugated systems. researchgate.net

Heterocyclic compounds, including pyridazine derivatives, are being explored as building blocks for such materials. researchgate.net The introduction of specific functional groups onto the pyridazine ring can tune the electronic properties of the resulting materials. researchgate.net While direct applications of this compound in this area are still emerging, its potential as a precursor for more complex, π-conjugated systems is significant. The synthesis of extended π-conjugated systems containing heterocyclic molecules is a key strategy for producing new organic semiconductors. researchgate.net These materials are desirable for their potential in creating flexible, lightweight, and inexpensive electronic devices. mdpi.comnih.gov

| Application Area | Desired Property | Role of Pyridazine Derivative | Reference |

| Organic Field-Effect Transistors (OFETs) | Charge transport | Building block for π-conjugated systems | sigmaaldrich.com |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence | Precursor for luminophoric materials | researchgate.net |

| Organic Solar Cells (OSCs) | Photovoltaic effect | Component of bulk-heterojunction layers | nih.gov |

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. iisc.ac.in The nitrogen atoms in the pyridazine ring of this compound and its derivatives can act as donor atoms, allowing them to coordinate with metal ions. researchgate.net This makes them attractive candidates for the design of novel ligands.

The ability to introduce various functional groups onto the pyridazine ring allows for the synthesis of ligands with tailored electronic and steric properties. uni-wuerzburg.de For example, the synthesis of pyrazole-containing ligands derived from pyridazine precursors has been reported. researchgate.net These ligands can then be used to form metal complexes with interesting photophysical or catalytic properties. The field of ligand design is constantly evolving, with a focus on creating ligands that can impart specific functionalities to the resulting metal complexes, such as enhanced catalytic activity or unique luminescent behavior. researchgate.netuni-wuerzburg.de

Viii. Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Pyridazinols

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of pyridazinol-based compounds. Current research is focused on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Emerging strategies include:

One-Pot, Multi-Component Reactions: These reactions offer a streamlined approach to complex molecule synthesis by combining multiple reactants in a single vessel. This method is not only more efficient but also aligns with the principles of green chemistry. For instance, a one-pot synthesis of pyridazinone derivatives has been developed by reacting substituted-acetophenones with glyoxylic acid and hydrazine (B178648). wu.ac.th Another green method involves the three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) and hydrazine hydrate (B1144303), utilizing water as a solvent under ultrasonic irradiation to produce pyridazines in good to high yields. growingscience.com

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine (B92270) and pyridazine (B1198779) derivatives. nih.govbohrium.com

Catalytic Systems: The use of novel catalysts is being explored to enhance selectivity and efficiency. For example, imidazolium (B1220033) ionic liquids have been investigated as both reaction media and catalysts in the synthesis of pyridazine derivatives, significantly reducing reaction times and increasing yields compared to conventional methods. sioc-journal.cnresearchgate.net

Flow Chemistry: Continuous flow reactors are being employed in industrial settings to optimize reaction parameters, such as temperature and pressure, leading to improved yields and scalability, as demonstrated in the synthesis of pyridazinyl imidazolidinone intermediates. acs.org

A patent has been filed for a synthetic route of 5-chloro-4-aminopyridazine, an important pyridazine derivative, which is suitable for commercial mass production and yields a product with high purity. google.com The synthesis of 6-substituted pyridazin-3-ol derivatives often utilizes ketocarboxylic acids or their esters as starting materials. smolecule.com

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of novel pyridazinol-based drugs. nih.govrsc.org These approaches allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts toward the most promising candidates.

Key computational strategies include:

Molecular Docking: This technique predicts the binding orientation of a small molecule to a protein target. It has been used to investigate the interactions of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone with COX-1, COX-2, and 15-LOX enzymes. mdpi.com Similarly, docking studies have been employed to predict the inhibitory activity of pyridazinone derivatives against the aldose reductase enzyme. wu.ac.th

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized analogs.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for new lead compounds.

ADME/Tox Prediction: In silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage, helping to reduce attrition rates in later stages of drug development. wu.ac.thbohrium.com

These computational methods facilitate the design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles, accelerating the discovery of new therapeutic agents. creative-biolabs.com

Exploration of New Biological Targets and Therapeutic Areas

While pyridazinone derivatives have shown promise in several therapeutic areas, ongoing research aims to identify new biological targets and expand their clinical applications. The versatility of the 5-Chloropyridazin-4-ol scaffold allows for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. evitachem.comevitachem.com

Emerging therapeutic areas and targets include:

Anticancer Agents: Derivatives of this compound are being investigated for their potential as anticancer agents. cbijournal.comsmolecule.com Some pyridazinone derivatives have shown cytotoxic effects against various cancer cell lines, including liver, breast, and leukemia cells. cbijournal.com The mechanism of action may involve the inhibition of key signaling pathways, such as p44/42 and Akt, which are crucial for cancer cell proliferation and survival. nbinno.com

Anti-inflammatory Agents: Pyridazinone derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Some compounds have shown promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. pharmacophorejournal.com

Antimicrobial Agents: The pyridazinone nucleus is a component of various compounds with antimicrobial activity. smolecule.com Novel pyridazinone derivatives have shown potent antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Enzyme Inhibitors: Pyridazinone derivatives are being explored as inhibitors of various enzymes. For example, some derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. mdpi.com Others have been investigated as inhibitors of aldose reductase, which is implicated in diabetic complications. wu.ac.th

Neurological Disorders: The pyridazine scaffold is present in compounds with affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting potential applications in the treatment of neurological disorders. evitachem.com